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methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental
properties of 3-bromo-1-methyl-1H-pyrazole, a heterocyclic compound of interest in medicinal
chemistry and organic synthesis. Due to its structural features, it serves as a valuable building
block for the synthesis of more complex molecules with potential pharmacological activities.[1]
[2][3] This document collates available experimental data for its physical and chemical
properties and provides a detailed synthesis protocol. In the absence of published, peer-
reviewed experimental spectra for this specific molecule, this guide presents predicted
spectroscopic data based on the analysis of closely related compounds and established
principles. Furthermore, it outlines a theoretical framework for its properties based on common
computational chemistry methods. The guide also visualizes the synthesis workflow and its
potential role in the drug discovery pipeline, adhering to specified technical and formatting
requirements.

Introduction

3-bromo-1-methyl-1H-pyrazole (CAS No: 151049-87-5) is a substituted pyrazole, a class of
five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The pyrazole
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scaffold is a "privileged structure” in medicinal chemistry, forming the core of numerous
approved drugs with a wide range of biological activities, including anti-inflammatory,
anticancer, and antimicrobial properties.[2][3][4] The presence of a bromine atom at the 3-
position and a methyl group at the 1-position of the pyrazole ring offers specific steric and
electronic properties, making it a versatile intermediate for further chemical modifications,
particularly in the development of novel therapeutic agents.[1] This guide aims to consolidate
the known experimental data and provide a robust theoretical framework for understanding the
properties of this compound.

Physical and Chemical Properties

The experimental physical properties of 3-bromo-1-methyl-1H-pyrazole have been reported
by various chemical suppliers. These properties are summarized in Table 1.

Property Experimental Value
Molecular Formula CaHsBrN2

Molecular Weight 161.00 g/mol
Appearance Liquid

Boiling Point 204-210 °C at 760 mmHg
Density 1.585 g/mL at 25 °C
Refractive Index (n20/D) 1.528

Flash Point 106.66 °C

Spectroscopic Properties

Detailed experimental spectra for 3-bromo-1-methyl-1H-pyrazole are not extensively
published in peer-reviewed literature. However, based on data from related pyrazole
derivatives and general principles of spectroscopy, the expected and theoretical data are
presented below.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9139179/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4766773/
https://www.jocpr.com/articles/synthesis-characterization-and-biological-evaluation-of-some-novel-carboxamide-derivatives-of-pyrazole.pdf
https://m.chemicalbook.com/ProductChemicalPropertiesCB91299561_EN.htm
https://www.benchchem.com/product/b131780?utm_src=pdf-body
https://www.benchchem.com/product/b131780?utm_src=pdf-body
https://pubs.rsc.org/en/content/articlehtml/2021/ra/d1ra00314c
https://cdnsciencepub.com/doi/pdf/10.1139/v93-092
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b131780?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Theoretical NMR chemical shifts can be calculated using Density Functional Theory (DFT) with
the Gauge-Including Atomic Orbital (GIAO) method, a common approach for predicting the
NMR spectra of organic molecules.[7][8] The predicted values in the tables below are based on
such theoretical approaches and are compared with expected experimental values derived
from similar structures found in the literature.

Table 2: Predicted *H NMR Spectroscopic Data (Solvent: CDCIs)

Predicted Predicted .
. . . Theoretical
Experimental Predicted Coupling . .
Proton ) ) S Chemical Shift
Chemical Shift  Multiplicity Constant (J,
(3, ppm)
(5, ppm) Hz)
H-4 ~6.3 Doublet (d) ~2.5 6.2-6.4
H-5 ~7.4 Doublet (d) ~2.5 7.3-75
-CHs ~3.8 Singlet (s) N/A 3.7-3.9
Table 3: Predicted 3C NMR Spectroscopic Data (Solvent: CDCls)
e Predicted Experimental Theoretical Chemical Shift
arbon
Chemical Shift (6, ppm) (3, ppm)
C-3 ~120 118-122
C-4 ~108 106-110
C-5 ~130 128-132
-CHs ~37 36-38

Fourier-Transform Infrared (FT-IR) Spectroscopy and
Mass Spectrometry (MS)

The expected major peaks in the FT-IR spectrum and the key fragments in the mass spectrum
are outlined in Table 4.

Table 4: Predicted FT-IR and Mass Spectrometry Data
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Spectroscopic Technique Predicted Experimental Values

~3100-3000 (C-H aromatic stretch), ~2950-2850
(C-H aliphatic stretch), ~1600-1450 (C=C and
C=N ring stretching), ~1100-1000 (C-N
stretching), ~700-600 (C-Br stretching)

FT-IR (cm™1)

160/162 ([M]*, isotopic pattern for Br), 145/147

Mass Spectrometry (m/z) (IM-CH3]"), 81 (M-Br]*)

Chemical Reactivity and Synthesis

3-bromo-1-methyl-1H-pyrazole is primarily used as an intermediate in organic synthesis.[1]
The bromine atom at the C-3 position is susceptible to various substitution reactions, including
cross-coupling reactions (e.g., Suzuki, Sonogashira), which allow for the introduction of diverse
functional groups.[5] The pyrazole ring itself is generally stable to many reaction conditions.

A common synthetic route to 3-bromo-1-methyl-1H-pyrazole involves the diazotization of 1-
methyl-1H-pyrazol-3-amine followed by a Sandmeyer-type reaction with a bromide source.[1]

Starting Material

1-methyl-1H-pyrazol-3-amine

Diazotization & Sandmeyer Reaction

Reagents

1. NaNOz, HBr (aq)
2. CuBr, HBr (aq)

3-bromo-1-methyl-1H-pyrazole
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Click to download full resolution via product page

A simplified workflow for the synthesis of 3-bromo-1-methyl-1H-pyrazole.

Potential Applications in Drug Discovery

While specific biological activities of 3-bromo-1-methyl-1H-pyrazole are not widely reported,
its role as a synthetic intermediate is significant. Pyrazole derivatives have been investigated
for a vast range of therapeutic applications.[2][3] This compound can be used as a starting
point to generate libraries of novel compounds for high-throughput screening against various
biological targets.

Hit Identification and
Lead Optimization

Chemical Modification
(e.g., Cross-Coupling Reactions)

High-Throughput
Biological Screening

mmma Potential Drug Candidate

Library of I}IOVF]
Pyrazole Derivatives

3-bromo-1-methyl-1H-pyrazole
(Building Block)

Click to download full resolution via product page

Logical workflow of 3-bromo-1-methyl-1H-pyrazole in a drug discovery pipeline.

Experimental Protocols
Synthesis of 3-bromo-1-methyl-1H-pyrazole[1]

Materials:

1-methyl-1H-pyrazol-3-amine

e Hydrobromic acid (HBr)

o Sodium nitrite (NaNO2)

o Copper(l) bromide (CuBr)

e Dichloromethane (CH2Cl2)

e Saturated aqueous sodium bicarbonate (NaHCOs)

e Anhydrous magnesium sulfate (MgSQOa)
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 Silica gel for column chromatography
» Ethyl acetate and hexane (for chromatography)
Procedure:

A solution of 1-methyl-1H-pyrazol-3-amine (2.00 g) in hydrobromic acid (14.0 mL) is
prepared and cooled in an ice bath.

An aqueous solution (2.06 mL) of sodium nitrite (1.56 g) is added dropwise to the cooled
solution. The reaction mixture is stirred under ice bath cooling for 30 minutes.

A solution of copper(l) bromide (7.39 g) in hydrobromic acid (14.0 mL) is then slowly added
to the reaction mixture.

The reaction is stirred under ice bath cooling for an extended period (e.g., 30 hours).

Upon completion, the reaction mixture is neutralized with saturated aqueous sodium
bicarbonate.

The product is extracted with dichloromethane. The organic layer is washed with water and
brine, then dried over anhydrous magnesium sulfate.

The solvent is removed under reduced pressure, and the residue is purified by silica gel
column chromatography using an ethyl acetate/hexane eluent system to yield 3-bromo-1-
methyl-1H-pyrazole.

Spectroscopic Characterization

General Protocol:

e 1H and 3C NMR: Spectra are to be recorded on a 300 or 400 MHz spectrometer using
deuterated chloroform (CDCIs) as the solvent and tetramethylsilane (TMS) as an internal
standard.

e FT-IR: The spectrum is to be recorded on an FT-IR spectrometer, and the sample can be
analyzed as a neat liquid between salt plates (e.g., NaCl or KBr).
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e Mass Spectrometry: Mass spectra are to be obtained using an electron ionization (EI) mass
spectrometer.

Conclusion

3-bromo-1-methyl-1H-pyrazole is a valuable heterocyclic building block with well-defined
physical properties. While detailed peer-reviewed experimental spectroscopic data is sparse,
its structural characteristics can be reliably predicted using modern computational methods and
by comparison with related compounds. Its primary importance lies in its utility in synthetic
organic and medicinal chemistry, providing a versatile scaffold for the generation of novel
molecules with potential therapeutic applications. This guide serves as a foundational resource
for researchers working with this compound, consolidating available data and providing a
framework for its further investigation and application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [theoretical vs experimental properties of 3-bromo-1-
methyl-1H-pyrazole]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b131780#theoretical-vs-experimental-properties-of-3-
bromo-1-methyl-1h-pyrazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b131780#theoretical-vs-experimental-properties-of-3-bromo-1-methyl-1h-pyrazole
https://www.benchchem.com/product/b131780#theoretical-vs-experimental-properties-of-3-bromo-1-methyl-1h-pyrazole
https://www.benchchem.com/product/b131780#theoretical-vs-experimental-properties-of-3-bromo-1-methyl-1h-pyrazole
https://www.benchchem.com/product/b131780#theoretical-vs-experimental-properties-of-3-bromo-1-methyl-1h-pyrazole
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b131780?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b131780?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

